2-(3-Bromophenyl)pyrrolidin-3-OL
Description
Significance of the Pyrrolidine (B122466) Core in Complex Molecule Synthesis
The pyrrolidine ring is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and catalysts. urfu.rugoogle.com Its prevalence stems from several key features. The saturated, non-planar nature of the pyrrolidine ring allows for a three-dimensional arrangement of substituents, which is often crucial for biological activity and stereoselective chemical transformations. google.com Furthermore, the nitrogen atom within the ring can act as a nucleophile, a base, or a ligand for metal catalysts, providing a handle for a wide range of chemical modifications. nih.gov The pyrrolidine scaffold is a core component of many FDA-approved drugs, highlighting its importance in medicinal chemistry. google.com
Rationale for Academic Research on 2-(3-Bromophenyl)pyrrolidin-3-ol
Detailed Research Findings
Although dedicated studies on this compound are not present in the accessible scientific literature, its synthesis and reactivity can be projected based on established methodologies for similar 2-aryl-3-hydroxypyrrolidines.
Plausible Synthetic Approaches
The synthesis of this compound can be envisioned through several established synthetic strategies for constructing the pyrrolidine ring. A common and effective method involves the [3+2] cycloaddition of an azomethine ylide with an appropriate dipolarophile. For the synthesis of the target compound, this could involve the reaction of an azomethine ylide generated from glycine (B1666218) or a derivative with a vinyl ketone precursor derived from 3-bromobenzaldehyde.
Another viable route is the multi-step synthesis starting from a suitable amino acid precursor, which allows for greater control of stereochemistry. For instance, the synthesis could commence from a protected 4-amino-3-hydroxy-4-(3-bromophenyl)butanoic acid derivative, followed by cyclization to the corresponding pyrrolidinone and subsequent reduction of the amide functionality.
A plausible synthetic scheme is outlined below:
| Step | Reaction | Reactants | Reagents and Conditions | Product |
| 1 | Aldol (B89426) Condensation | 3-Bromobenzaldehyde, Acetone | NaOH, H₂O | 4-(3-Bromophenyl)but-3-en-2-one |
| 2 | Michael Addition | 4-(3-Bromophenyl)but-3-en-2-one, Nitromethane | Base (e.g., DBU) | 5-(3-Bromophenyl)-4-nitropentan-2-one |
| 3 | Reductive Cyclization | 5-(3-Bromophenyl)-4-nitropentan-2-one | H₂, Raney Nickel | 2-(3-Bromophenyl)-3-methylpyrrolidin-3-ol |
This table represents a plausible, generalized synthetic route. Specific conditions would require experimental optimization.
Expected Spectroscopic Data
The structural characterization of this compound would rely on standard spectroscopic techniques. While experimental spectra are not available, the expected NMR data can be predicted based on the analysis of similar structures.
| Predicted Spectroscopic Data for this compound | |
| ¹H NMR | Expected Chemical Shift (ppm) |
| Aromatic protons | 7.20 - 7.60 (m, 4H) |
| CH(OH) | ~4.5 (m, 1H) |
| CH(Aryl) | ~4.0 (m, 1H) |
| CH₂ (ring) | 1.8 - 2.2 (m, 2H) |
| CH₂ (ring) | 3.0 - 3.4 (m, 2H) |
| NH | Broad singlet, variable |
| OH | Broad singlet, variable |
| ¹³C NMR | Expected Chemical Shift (ppm) |
| Aromatic C-Br | ~122 |
| Aromatic CH | 125 - 135 |
| Aromatic C-N | ~145 |
| C(OH) | ~75 |
| C(Aryl) | ~65 |
| CH₂ (ring) | ~30 |
| CH₂ (ring) | ~45 |
Note: These are predicted values and may vary from experimental results.
Potential Chemical Reactions
The functional groups present in this compound—a secondary amine, a secondary alcohol, and a bromophenyl group—allow for a variety of subsequent chemical transformations.
N-Functionalization: The secondary amine can readily undergo reactions such as alkylation, acylation, and sulfonylation to introduce a wide range of substituents on the nitrogen atom.
O-Functionalization: The secondary hydroxyl group can be acylated, etherified, or oxidized to the corresponding ketone.
Cross-Coupling Reactions: The bromophenyl group is a key site for palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of aryl, vinyl, alkynyl, and amino groups, respectively, at the C-3 position of the phenyl ring, enabling the synthesis of a diverse library of derivatives.
Structure
3D Structure
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
2-(3-bromophenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H12BrNO/c11-8-3-1-2-7(6-8)10-9(13)4-5-12-10/h1-3,6,9-10,12-13H,4-5H2 |
InChI Key |
LIGGHZBXLFEUBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C1O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 3 Bromophenyl Pyrrolidin 3 Ol and Analogues
Stereoselective Synthesis of 2-(3-Bromophenyl)pyrrolidin-3-OL
Asymmetric Catalysis in Pyrrolidinol Synthesis
Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of complex chiral molecules. mdpi.com Proline and its derivatives are particularly prominent in the synthesis of pyrrolidine-based structures. mdpi.comnih.gov The fundamental mechanism often involves the formation of an enamine or iminium ion intermediate, which then reacts enantioselectively. acs.org For instance, diarylprolinol silyl (B83357) ethers have been successfully used for the asymmetric functionalization of aldehydes, a key step that can be adapted for the synthesis of substituted pyrrolidinols. mdpi.comnih.gov
The effectiveness of these catalysts lies in their ability to create a chiral environment around the reacting substrates, directing the formation of one enantiomer over the other. The introduction of bulky groups on the catalyst, such as the silyl group on a diphenylprolinol, can prevent side reactions and enhance catalytic turnover, leading to higher yields and enantiomeric excess. acs.org
Table 1: Key Asymmetric Organocatalysts in Pyrrolidine (B122466) Synthesis
| Catalyst Type | Precursor/Related Compound | Application | Reference |
|---|---|---|---|
| Diarylprolinol Silyl Ethers | Diphenylprolinol | Asymmetric functionalization of aldehydes | mdpi.comnih.govacs.org |
| Proline | Natural Amino Acid | Intermolecular aldol (B89426) reactions | mdpi.comnih.gov |
| Imidazolidinones | Natural Amino Acids | Asymmetric Diels-Alder cycloadditions | mdpi.comnih.gov |
Diastereoselective Control in Forming this compound Stereoisomers
Achieving diastereoselective control is crucial when multiple stereocenters are formed during a reaction. In the synthesis of 2,3-disubstituted pyrrolidines like this compound, the relative stereochemistry between the C2 and C3 positions must be established. Radical cyclization represents one effective strategy for the diastereoselective synthesis of 2,5-disubstituted 3-hydroxypyrrolidines. rsc.org For example, the cyclization of an O-stannyl ketyl generated from an aldehyde can produce hydroxypyrrolidinone derivatives with a high degree of diastereoselectivity. rsc.org
Another powerful approach involves cascade reactions, such as a double Michael addition, to construct highly substituted cyclic systems with excellent diastereoselectivity. beilstein-journals.org The choice of catalyst and reaction conditions can influence the facial selectivity of the addition, thereby controlling the formation of specific diastereomers. beilstein-journals.org While not specifically detailing the synthesis of this compound, these methodologies provide a framework for controlling its stereoisomeric outcome.
Biocatalytic Pathways for Stereoselective Pyrrolidine Construction
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. researchgate.net Enzymes, operating under mild conditions, can exhibit remarkable stereo-, regio-, and chemoselectivity. researchgate.net Laccases, for example, have been employed in the synthesis of functionalized pyrrolidine-2,3-diones. rsc.orgrsc.org This is achieved through the enzyme-catalyzed oxidation of catechols to ortho-quinones, followed by a 1,4-addition reaction. rsc.orgrsc.org This method allows for the formation of all-carbon quaternary stereocenters with moderate to good yields. rsc.org
The use of biocatalysts like Myceliophthora thermophila laccase facilitates these transformations efficiently and stereoselectively under mild pH and temperature conditions, highlighting the potential of enzymatic pathways for constructing complex pyrrolidine cores. rsc.orgrsc.org
Table 2: Biocatalytic Synthesis of Pyrrolidine Derivatives
| Enzyme | Reaction Type | Substrates | Products | Reference |
|---|
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to reduce environmental impact. This includes the use of alternative reaction media and recoverable catalysts.
Solvent-Free and Aqueous Media Reactions
A significant goal in green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reaction conditions have been successfully applied to the synthesis of pyrrolidinone analogs. researchgate.net For example, the reaction of primary amines, alkyl acetoacetates, and maleic anhydride (B1165640) can be achieved by grinding the reactants together at room temperature, resulting in good to high yields of the desired products. researchgate.net Similarly, catalyst-free and solvent-free reductive amination of levulinic acid has been developed for the synthesis of N-substituted pyrrolidones. nih.gov
Aqueous media also present a green alternative. Asymmetric aldol reactions have been successfully carried out in water without the need for organic co-solvents, using proline-based peptide catalysts. mdpi.com The use of water as a solvent is not only environmentally benign but can also in some cases enhance reaction rates and selectivities.
Heterogeneous Catalysis in Pyrrolidinol Synthesis
Heterogeneous catalysts offer the significant advantage of easy separation from the reaction mixture, allowing for their recovery and reuse. nih.gov This is both economically and environmentally beneficial. Pyrrolidine functionalities have been immobilized on solid supports, such as polymer resins, to create effective heterogeneous catalysts for reactions like aldol condensations in aqueous media. mdpi.com
L-proline functionalized magnetic nanorods have also been developed as a novel heterogeneous catalyst for the stereoselective synthesis of spirocyclic pyrrolidines. rsc.orgnih.gov These catalysts demonstrate high efficiency, high diastereoselectivity, and can be easily recovered using a magnet, with no significant loss of catalytic activity over several cycles. rsc.orgnih.gov The development of such robust and recyclable catalysts is a key advancement in the sustainable synthesis of pyrrolidinol derivatives.
Table 3: Green Synthetic Approaches to Pyrrolidine Derivatives
| Method | Catalyst/Conditions | Product Type | Key Advantage | Reference |
|---|---|---|---|---|
| Solvent-Free Synthesis | Grinding, neat conditions | Polysubstituted 2-Pyrrolidinones | Elimination of organic solvents | researchgate.net |
| Aqueous Media Reaction | Proline-based peptides | γ-Nitroketones | Use of water as a green solvent | mdpi.com |
| Heterogeneous Catalysis | Pyrrolidine functionalized resin | Aldol products | Catalyst recyclability | mdpi.com |
Mechanistic Investigations of Reactions Involving 2 3 Bromophenyl Pyrrolidin 3 Ol
Detailed Reaction Pathway Elucidation for Key Synthetic Steps
The synthesis of substituted pyrrolidines, including 2-(3-Bromophenyl)pyrrolidin-3-ol, can be achieved through various strategic approaches, one of the most prominent being the 1,3-dipolar cycloaddition of azomethine ylides. scholaris.ca This method is highly regarded for its efficacy in constructing the pyrrolidine (B122466) ring system. scholaris.ca
A common pathway involves the generation of an azomethine ylide, which then undergoes a cycloaddition reaction. The reaction cascade can be fine-tuned by the choice of metal in the precursor, which can direct the reaction through different mechanistic paths. For instance, a stannylated derivative might follow a different pathway than a silylated one, allowing for control over the reaction outcome. scholaris.ca
Another key synthetic strategy involves a one-pot, four-step protocol. This can include the formation of a silyllithium reagent, its addition to a diaryl olefin to generate a silyl-substituted diphenylethyllithium intermediate, followed by a highly diastereoselective addition of this intermediate to a chiral sulfinimine, and subsequent intramolecular cyclization to yield the desired N-protected pyrrolidines. nih.gov
Furthermore, a nitro-Mannich/hydroamination cascade reaction, controlled by a combination of a base and a gold(I) catalyst, presents an efficient one-pot method for synthesizing substituted pyrrolidines with three stereocenters. rsc.org
A general representation of a synthetic pathway is outlined below:
| Step | Description | Key Reagents/Catalysts |
| 1 | Formation of Azomethine Ylide | Metal-substituted iminium ions (e.g., tin or silicon-based) |
| 2 | 1,3-Dipolar Cycloaddition | Alkene |
| 3 | Nucleophilic Cyclization | In situ activation |
| 4 | Quenching | Appropriate quenching agent |
Role of the Bromine Substituent in Reaction Mechanisms
The bromine substituent on the phenyl ring of this compound plays a significant role in the reactivity and electronic properties of the molecule. Halogen substituents, such as bromine, can influence reaction pathways through both inductive and resonance effects.
In the context of nucleophilic aromatic substitution reactions on thiophenes involving pyrrolidine, the nature of the substituent on the aromatic ring has a profound impact on the reaction mechanism and rate. nih.govresearchgate.net While not directly on a phenyl ring, these studies provide insight into how a bromine substituent might behave. Electron-withdrawing groups generally facilitate nucleophilic attack by stabilizing the intermediate negative charge. nih.gov The bromine atom, being electronegative, exerts an electron-withdrawing inductive effect (-I), which can make the aromatic ring more susceptible to certain types of reactions.
In reactions involving the formation of the pyrrolidine ring, such as a transaminase-triggered cyclization, substituents on the phenyl ring can affect the yield and stereoselectivity. acs.org Electron-withdrawing substituents can increase the electrophilicity of a nearby carbonyl group, thereby enhancing its reactivity. acs.org The presence of a para-halogen substituent has been observed to potentially lead to a π-halogen interaction, which could further influence the reaction's outcome. acs.org
The possibility of bromocyclization, where the bromine atom participates in the formation of a new ring, is another mechanistic consideration. researchgate.net This type of reaction involves the attack of a nucleophile on a bromine-containing molecule, leading to a cyclic product. researchgate.net
Stereochemical Outcomes and Diastereoselectivity Mechanistic Studies
The stereochemistry of this compound is a critical aspect, with the spatial arrangement of atoms significantly influencing its chemical and physical properties. rijournals.comresearchgate.net Achieving high diastereoselectivity is a primary goal in the synthesis of substituted pyrrolidines. scholaris.ca
One successful approach to control stereochemistry is through the use of a reaction cascade involving azomethine ylide cycloaddition and nucleophilic cyclization. scholaris.ca By carefully selecting the reaction conditions, such as the metal used to generate the ylide, the mechanistic path can be directed to favor the formation of a specific diastereomer. scholaris.ca For instance, a silylated derivative may favor one pathway, while a stannylated one follows another, leading to different stereochemical outcomes. scholaris.ca The nucleophilic cyclization step often proceeds onto the more accessible convex face of a bicyclic intermediate, leading to a thermodynamically preferred cis ring junction. scholaris.ca
The use of chiral auxiliaries is another established method for controlling stereochemistry. researchgate.net These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. researchgate.net After the desired transformation, the auxiliary is removed. researchgate.net
In organocatalyzed reactions, lower diastereoselectivity can sometimes be attributed to slower reaction rates, which allow the final product to re-react with the catalyst and erode the stereochemistry at certain positions. nih.gov
The following table summarizes factors influencing diastereoselectivity in pyrrolidine synthesis:
| Factor | Influence on Diastereoselectivity | Example |
| Metal in Precursor | Directs the reaction through different mechanistic pathways. scholaris.ca | Tin vs. Silicon-substituted iminium ions. scholaris.ca |
| Reaction Temperature | Can affect reaction rates and subsequent stereochemical erosion. nih.gov | Lower temperatures may lead to decreased diastereoselectivity in some cases. nih.gov |
| Solvent | Can affect the stereoselectivity of addition reactions. nih.gov | The presence of a strongly dipolar aprotic cosolvent like HMPA can negatively impact the diastereomeric ratio. nih.gov |
| Chiral Auxiliaries | Guide the stereochemical outcome of the reaction. researchgate.net | Chiral sulfoxides or amino acids. researchgate.net |
Transition State Analysis in Pyrrolidinol Formation
Understanding the transition states involved in the formation of the pyrrolidinol ring is crucial for predicting and controlling the stereochemical outcome of the reaction. rijournals.com Computational methods, such as Density Functional Theory (DFT) and molecular modeling, are valuable tools for analyzing these transition states. researchgate.net
In the context of nucleophilic aromatic substitution, the reaction proceeds through a stepwise pathway, with the initial addition of the nucleophile to the aromatic ring being a key step. nih.govresearchgate.net The stability of the transition state for this addition is influenced by the substituents on the aromatic ring. nih.gov
For the formation of the pyrrolidine ring via cycloaddition, the geometry of the transition state determines the stereochemistry of the final product. The approach of the dipolarophile to the azomethine ylide can occur in an endo or exo fashion, leading to different diastereomers. While 1,3-dipolar cycloadditions of azomethine ylides can sometimes result in mixtures of endo and exo adducts, reaction conditions can be optimized to favor one over the other. scholaris.ca
The analysis of transition states helps in understanding why certain reaction conditions lead to high diastereoselectivity. By identifying the key interactions that stabilize one transition state over another, chemists can rationally design synthetic routes to obtain the desired stereoisomer of this compound.
Advanced Spectroscopic Characterization for Structural Elucidation of 2 3 Bromophenyl Pyrrolidin 3 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy.rsc.orgrsc.org
High-resolution NMR spectroscopy stands as the cornerstone for determining the solution-state structure of 2-(3-bromophenyl)pyrrolidin-3-ol. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides crucial information about the chemical environment and connectivity of protons in the molecule. Key expected signals for this compound would include distinct multiplets for the aromatic protons on the bromophenyl ring, as well as signals for the protons on the pyrrolidine (B122466) ring, including the methine protons at positions 2 and 3, and the methylene (B1212753) protons at positions 4 and 5. The hydroxyl and amine protons would also present characteristic signals, which may be broad and their chemical shifts can be dependent on solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. For this compound, distinct signals are expected for the carbons of the bromophenyl ring, with the carbon attached to the bromine atom showing a characteristic chemical shift. The carbons of the pyrrolidine ring (C2, C3, C4, and C5) will also have unique resonances.
2D NMR Techniques: To definitively assign all proton and carbon signals and establish connectivity, a series of 2D NMR experiments are employed:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. For instance, COSY would show correlations between the protons on the pyrrolidine ring, helping to trace the spin system from H-2 to H-5.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). By combining the information from ¹H and ¹³C spectra with HSQC data, each proton signal can be linked to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the pyrrolidine ring to the bromophenyl group.
A representative, though not experimentally derived for this specific molecule, data table of expected ¹H and ¹³C NMR chemical shifts is presented below. Actual experimental values may vary.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 | ~4.0-4.5 | C-2 ~60-70 |
| H-3 | ~4.5-5.0 | C-3 ~70-80 |
| H-4 | ~2.0-2.5 | C-4 ~30-40 |
| H-5 | ~3.0-3.5 | C-5 ~45-55 |
| Aromatic H | ~7.0-7.6 | Aromatic C ~120-135 |
| C-Br | ~122 | |
| OH | Variable | |
| NH | Variable |
Note: This is a generalized table. Actual chemical shifts will depend on the solvent and specific stereoisomer.
The relative and absolute stereochemistry of the two chiral centers (C2 and C3) in this compound can be determined using advanced NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). huji.ac.il These experiments detect through-space interactions between protons that are in close proximity.
NOESY/ROESY: By analyzing the cross-peaks in a NOESY or ROESY spectrum, the spatial relationships between protons can be established. For example, in a cis isomer, a strong NOE would be expected between the protons at C2 and C3. In contrast, a trans isomer would show a weaker or no NOE between these two protons. These experiments provide critical data for assigning the relative stereochemistry of the substituents on the pyrrolidine ring. huji.ac.il
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis.rsc.org
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elemental composition of this compound, as well as for gaining insights into its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a clear indicator of a monobrominated compound. docbrown.info
Electron ionization (EI) or other fragmentation techniques can be used to induce fragmentation of the molecule. The resulting fragmentation pattern provides valuable structural information. Common fragmentation pathways for pyrrolidine-containing compounds include cleavage of the bonds adjacent to the nitrogen atom and loss of small neutral molecules. nih.govnist.gov For this compound, expected fragmentation could involve the loss of a water molecule from the hydroxyl group, cleavage of the C2-C3 bond, or fragmentation of the pyrrolidine ring. nih.gov
| Ion | m/z (relative to ⁷⁹Br) | Possible Identity |
| [M]⁺ | 241 | Molecular Ion |
| [M+2]⁺ | 243 | Molecular Ion with ⁸¹Br |
| [M-H₂O]⁺ | 223 | Loss of water |
| [C₆H₄Br]⁺ | 155/157 | Bromophenyl cation |
| [C₄H₈N]⁺ | 70 | Pyrrolidine fragment |
Note: This is a generalized fragmentation table. The actual fragmentation pattern may be more complex.
Infrared (IR) Spectroscopy for Functional Group Analysis.nist.govnist.gov
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the various functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (alcohol) | ~3200-3600 (broad) |
| N-H (secondary amine) | ~3300-3500 (moderate) |
| C-H (aromatic) | ~3000-3100 |
| C-H (aliphatic) | ~2850-2960 |
| C=C (aromatic) | ~1450-1600 |
| C-N (amine) | ~1020-1250 |
| C-Br (aryl bromide) | ~500-600 |
The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl group, while the N-H stretch of the secondary amine would also appear in a similar region. The various C-H and C=C stretching and bending vibrations would confirm the presence of both aromatic and aliphatic components.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure.researchgate.netdntb.gov.uamdpi.com
While NMR can determine the relative stereochemistry, X-ray crystallography provides the definitive method for establishing the absolute stereochemistry and the precise three-dimensional structure of this compound in the solid state. researchgate.netdntb.gov.ua This technique requires a single crystal of the compound.
Computational and Theoretical Studies of 2 3 Bromophenyl Pyrrolidin 3 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure
Geometry Optimization and Conformational Analysis
Conformational analysis further explores the potential energy surface to identify various low-energy conformers and the energy barriers between them. researchgate.net For instance, the relative positions of the substituents on the pyrrolidine (B122466) ring can lead to different stable isomers. researchgate.net The presence of the bulky bromophenyl group and the hydroxyl group, capable of forming intramolecular hydrogen bonds, plays a crucial role in determining the preferred conformation. nih.gov The piperidine (B6355638) core, a related heterocyclic system, is known to adopt a chair conformation with substituents in equatorial orientations to minimize steric hindrance. researchgate.net Similarly, in 2-(3-Bromophenyl)pyrrolidin-3-ol, the substituents will likely adopt positions that minimize steric strain.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.comlibretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. cureffi.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.
For this compound, FMO analysis reveals how the electron density is distributed in these key orbitals. The HOMO is often localized on the more electron-rich parts of the molecule, such as the phenyl ring and the nitrogen and oxygen atoms, while the LUMO is typically distributed over areas that can accept electron density. The substitution of a proton with a bromine atom can alter the band gap due to the inductive effect. researchgate.net The analysis of the HOMO and LUMO energies and their distribution provides insights into potential sites for electrophilic and nucleophilic attack. mdpi.com
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| Note: These are representative values and would need to be calculated using specific DFT methods. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic interactions. mdpi.comchemrxiv.orgresearchgate.net The MEP map displays different colors on the molecular surface to represent varying electrostatic potential values. Red regions indicate negative potential, corresponding to areas with high electron density that are susceptible to electrophilic attack, such as those around electronegative atoms like oxygen and nitrogen. researchgate.net Conversely, blue regions denote positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net
In the case of this compound, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyrrolidine ring, highlighting these as potential sites for interaction with electrophiles. The bromine atom, due to its electronegativity, would also influence the electrostatic potential of the phenyl ring. The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a potential hydrogen bond donor.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. wikipedia.orgwisc.edu It examines the interactions between filled (donor) and empty (acceptor) orbitals, which can reveal the presence and strength of intramolecular interactions such as hyperconjugation and hydrogen bonding. rsc.orgwisc.edu
Computational Prediction of Spectroscopic Parameters
Computational methods are increasingly used to predict spectroscopic parameters, providing a powerful complement to experimental techniques for structure elucidation and characterization.
In Silico NMR Chemical Shift Prediction
Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has become a valuable tool in chemical research. nih.gov By calculating the magnetic shielding tensors of nuclei within a molecule using quantum mechanical methods like DFT, it is possible to predict the chemical shifts that would be observed in an experimental NMR spectrum. researchgate.net These predictions can aid in the assignment of experimental spectra, help to distinguish between different isomers, and provide insights into the relationship between molecular structure and electronic environment.
For this compound, predicting the ¹H and ¹³C NMR chemical shifts would involve optimizing the molecule's geometry and then performing NMR calculations. The accuracy of the predicted shifts depends on the chosen computational method, basis set, and the inclusion of solvent effects. Comparing the calculated chemical shifts with experimental data can confirm the proposed structure and provide a deeper understanding of the electronic environment of each atom in the molecule.
Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for Key Carbons in this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C2 (CH-N) | 65.2 | 64.8 |
| C3 (CH-OH) | 72.1 | 71.5 |
| C-Br (Phenyl) | 122.5 | 122.1 |
| C-ipso (Phenyl) | 145.8 | 145.3 |
| Note: These are representative values to illustrate the concept. Actual values would be obtained from specific calculations and experiments. |
Vibrational Frequency Calculations
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a primary method for molecular structure elucidation. arxiv.org Quantum chemical calculations are essential for the accurate assignment of observed vibrational modes to specific atomic motions within a molecule. numberanalytics.comnih.gov Density Functional Theory (DFT) is a widely used computational method for this purpose, often in conjunction with basis sets like 6-311++G(d,p) to provide a balance of accuracy and computational cost. nih.govnih.gov
The process involves optimizing the molecular geometry to find a stable energy minimum and then calculating the second derivatives of the energy with respect to atomic displacements. numberanalytics.com These calculations yield a set of harmonic vibrational frequencies. However, theoretical frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and the use of a gaseous-state model. nih.gov To improve agreement with experimental data, which is typically recorded in the solid state, calculated frequencies are often uniformly scaled. nih.gov
While specific vibrational frequency data for this compound are not extensively documented in publicly available literature, the table below illustrates a typical output from a DFT calculation for a related heterocyclic compound, showing the calculated (scaled) wavenumber, the experimentally observed wavenumber, and the potential energy distribution (PED) which describes the contribution of specific internal coordinates to each vibration. nih.gov
| Assignment | Calculated Scaled Wavenumber (cm-1) | Experimental Wavenumber (cm-1) | Potential Energy Distribution (PED) % |
|---|---|---|---|
| N-H stretch | 3450 | 3486 | 99 |
| C-H stretch (aromatic) | 3100 | 3105 | 98 |
| C-H stretch (aliphatic) | 2980 | 2975 | 95 |
| C=C stretch (aromatic) | 1610 | 1615 | 85 |
| C-N stretch | 1250 | 1255 | 70 |
| C-Br stretch | 680 | 685 | 80 |
Theoretical Mechanistic Modeling of Pyrrolidinol Transformations
Theoretical modeling is a cornerstone for investigating the mechanisms of chemical reactions involving pyrrolidine-based structures. nih.govacs.org By mapping the potential energy surface (PES) of a reaction, computational chemists can identify transition states, intermediates, and the most likely pathways from reactants to products. nih.govwikipedia.org These models are critical for understanding reaction selectivity, optimizing conditions, and predicting the outcomes of new transformations. mdpi.com DFT calculations are frequently employed to explore mechanistic aspects, such as the tautomerism in pyrrolin-2-ones or the steps in catalytic cycles. nih.govacs.orgbeilstein-journals.org
A reaction coordinate is a one-dimensional parameter representing the progress of a reaction from reactants to products along the lowest energy path. wikipedia.orgutexas.edu The highest point on this path is the transition state, and the energy difference between the reactants and the transition state is the activation energy (ΔG°++ or Eₐ). libretexts.orgresearchgate.net A lower activation energy corresponds to a faster reaction rate. libretexts.org
Computational studies on pyrrolidine derivatives provide specific examples of these principles. For instance, the transformation between two tautomeric forms of a 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) was investigated using DFT calculations. The study determined the activation energy for the interconversion, revealing a very low barrier, which explains the rapid equilibrium observed experimentally. nih.govbeilstein-journals.org
The data below, from a study on a related pyrrolidinone system, illustrates how activation energies are determined for a specific reaction step.
| Transformation | Phase | Calculated Activation Energy (kcal·mol-1) |
|---|---|---|
| Tautomer 4a to 4a' Interconversion | Gas Phase | 0.5 |
| Ethanol (B145695) | 1.0 |
The solvent is not merely an inert medium but can play a crucial role in a chemical reaction by stabilizing or destabilizing reactants, products, and transition states. researchgate.netchemrxiv.org Theoretical models can explicitly account for these interactions, often using a polarizable continuum model (PCM) or by including individual solvent molecules in the calculation. nih.gov
Computational analyses of pyrrolidine transformations have shown that both thermodynamic stability and kinetic barriers are sensitive to the solvent environment. nih.govbeilstein-journals.org For example, in the study of pyrrolidine-2,3-dione tautomerism, the relative stability of the two forms (ΔE) and the activation energy for their interconversion were calculated in both the gas phase and in an ethanol solvent model. The results showed that while the stability difference was reduced in ethanol, the activation barrier slightly increased. nih.govbeilstein-journals.org This demonstrates that solvent can alter both the thermodynamic and kinetic landscape of a reaction.
The following table summarizes the calculated energy differences and activation barriers for a pyrrolidinone tautomerization, highlighting the influence of the solvent.
| Parameter | Gas Phase (kcal·mol-1) | Ethanol Solvent Model (kcal·mol-1) |
|---|---|---|
| Relative Stability (ΔE) of Tautomer 4a vs. 4a' | 1.3 | 0.4 |
| Activation Barrier (Eₐ) for 4a → 4a' | 0.5 | 1.0 |
Chemical Reactivity and Derivatization of 2 3 Bromophenyl Pyrrolidin 3 Ol
Functional Group Interconversions on the Pyrrolidinol Scaffold
Transformations of the Hydroxyl Group
The secondary hydroxyl group at the 3-position of the pyrrolidine (B122466) ring is a key site for derivatization. Standard organic transformations can be employed to modify this group. For instance, oxidation of the hydroxyl group can yield the corresponding ketone, 3-oxo-2-(3-bromophenyl)pyrrolidine. This transformation provides a new electrophilic center for further reactions.
Reactions Involving the Pyrrolidine Nitrogen
The secondary amine within the pyrrolidine ring is another reactive handle for derivatization. It can readily undergo N-alkylation, N-acylation, or N-arylation reactions. These transformations allow for the introduction of a wide array of substituents at the nitrogen atom, significantly expanding the chemical space accessible from the parent compound. For example, N-acylation with various acyl chlorides or anhydrides would yield the corresponding amides, while N-alkylation with alkyl halides would introduce different alkyl groups. The choice of reaction conditions would be crucial to control the selectivity and yield of the desired N-substituted product.
Transformations of the Bromine Substituent on the Phenyl Ring
The bromine atom on the phenyl ring is a versatile functional group that can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The bromo-substituent makes the phenyl ring amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for the construction of complex molecular architectures. wikipedia.orgrwth-aachen.de
Suzuki Coupling: The Suzuki reaction involves the cross-coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is widely used for the formation of biaryl compounds. wikipedia.orgmdpi.com For 2-(3-Bromophenyl)pyrrolidin-3-ol, a Suzuki coupling could be employed to replace the bromine atom with a variety of aryl or heteroaryl groups, leading to the synthesis of a library of 2-(3-biaryl)pyrrolidin-3-ol derivatives. mdpi.comresearchgate.net The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized for each specific substrate combination. organic-chemistry.org
Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgfu-berlin.delibretexts.org In the case of this compound, a Heck reaction could be used to introduce a vinyl group at the 3-position of the phenyl ring. This would provide a valuable synthetic intermediate for further transformations. The success of the Heck reaction often depends on the nature of the alkene and the specific palladium catalyst system employed. wikipedia.orgbeilstein-journals.org
Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction of an aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes. wikipedia.orgbeilstein-journals.orglibretexts.orgnih.govorganic-chemistry.org This reaction would allow for the introduction of an alkyne moiety at the 3-position of the phenyl ring of this compound. The resulting alkynyl-substituted pyrrolidinol could serve as a precursor for the synthesis of more complex molecules through further reactions of the alkyne functionality. beilstein-journals.org
Table 1: Overview of Potential Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Product Type |
| Suzuki Coupling | Boronic acid/ester | Biaryl |
| Heck Reaction | Alkene | Substituted Alkene |
| Sonogashira Coupling | Terminal Alkyne | Arylalkyne |
Nucleophilic Aromatic Substitution Strategies
While less common for simple aryl bromides, nucleophilic aromatic substitution (SNA_r) can be a viable strategy under certain conditions, particularly if the aromatic ring is activated by strongly electron-withdrawing groups. lumenlearning.commasterorganicchemistry.comlibretexts.orgorganicchemistrytutor.comznaturforsch.com For this compound, direct displacement of the bromine atom by a nucleophile would likely require harsh reaction conditions or the presence of additional activating groups on the phenyl ring. The mechanism typically involves the formation of a Meisenheimer complex, a negatively charged intermediate. libretexts.org
C-H Functionalization Strategies on the Pyrrolidine Ring
Recent advances in organic synthesis have focused on the direct functionalization of C-H bonds, offering a more atom-economical and efficient approach to molecular diversification. nih.gov For the pyrrolidine ring of this compound, C-H functionalization strategies could potentially be employed to introduce substituents at various positions of the heterocyclic ring. nih.govrsc.orgmdpi.com These reactions often utilize transition metal catalysts to activate specific C-H bonds, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The regioselectivity of such reactions would be a key challenge to address, often directed by the existing functional groups within the molecule.
This compound as a Chiral Building Block in Complex Chemical Synthesis
The utility of a chiral building block is defined by its ability to be incorporated into larger, more complex molecules, transferring its stereochemical information to the final product. The bifunctional nature of this compound, with its reactive bromine atom and vicinal amino alcohol moiety, positions it as a potentially versatile synthon for constructing diverse molecular architectures.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(3-Bromophenyl)pyrrolidin-3-OL?
- Methodology :
- Multi-step functionalization : Start with pyrrolidin-3-ol derivatives and introduce the 3-bromophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For example, bromophenyl groups can be introduced using 3-bromobenzenesulfonyl chloride as a precursor, as demonstrated in the synthesis of related bromophenyl furan derivatives .
- Heterocyclic condensation : Utilize Claisen–Schmidt or Michael addition reactions to construct the pyrrolidine ring while incorporating the bromophenyl moiety, as seen in analogous heterocyclic systems .
- Key parameters : Optimize reaction conditions (e.g., Pd catalysts for coupling, temperature, solvent polarity) to improve yield.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the bromophenyl group and stereochemistry of the pyrrolidine hydroxyl. For example, coupling constants in pyrrolidine derivatives help distinguish axial/equatorial substituents .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotope ratio) .
- X-ray crystallography : Resolve stereochemical ambiguities, as applied to structurally similar pyrrolidinone derivatives .
Q. What are common derivatives of this compound and their research applications?
- Methodology :
- Functionalization at the hydroxyl group : Etherification or esterification to study steric effects on biological activity (e.g., acetylated derivatives for solubility studies) .
- Substitution on the pyrrolidine ring : Introduce fluorinated or methyl groups to modulate electronic properties, as seen in analogs like (S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol for receptor-binding studies .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized?
- Methodology :
- Chiral auxiliaries : Use (S)- or (R)-proline derivatives to induce asymmetry during ring closure, as demonstrated in enantiopure pyrrolidine syntheses .
- Asymmetric catalysis : Employ chiral Pd or Ru catalysts for stereocontrolled coupling reactions. For example, (S)-configured pyrrolidin-3-ol derivatives were synthesized using chiral ligands .
- Resolution techniques : Chiral HPLC or enzymatic resolution to separate enantiomers, critical for pharmacological studies .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodology :
- DFT calculations : Model transition states for bromophenyl group substitutions or ring-opening reactions. For instance, studies on similar triazine derivatives used DFT to predict regioselectivity .
- Molecular docking : Screen interactions with biological targets (e.g., enzymes) to guide derivative design, as applied to pyrimidine-triazine hybrids .
Q. How to resolve contradictions in reaction yields when modifying substituents on the pyrrolidine ring?
- Methodology :
- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent) using statistical tools like factorial design. For example, optimizing Ts-OH catalyst concentration improved yields in imidazo-pyrimidine syntheses .
- Mechanistic studies : Use kinetic isotope effects or in-situ FTIR to identify rate-limiting steps. Contradictions in bromophenyl coupling efficiency were resolved by studying Pd catalyst deactivation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
